(4-Ethoxy-benzoylamino)-acetic acid
Overview
Description
(4-Ethoxy-benzoylamino)-acetic acid, also known as 4-EBA, is a naturally occurring organic compound belonging to the class of carboxylic acids. It is a derivative of the amino acid phenylalanine and is found in many plant species. 4-EBA has been studied for its potential therapeutic applications due to its ability to modulate the activity of certain enzymes and receptors.
Scientific Research Applications
Synthesis of Novel Derivatives
Research has demonstrated the utility of (4-Ethoxy-benzoylamino)-acetic acid derivatives in the synthesis of novel compounds. For instance, a study by El‐Faham et al. (2013) utilized OxymaPure/DIC for synthesizing a series of α-ketoamide derivatives, showcasing the compound's application in producing novel benzoyl amino acid ester derivatives with potential bioactive properties (El‐Faham et al., 2013).
Aldehyde Dehydrogenase Inhibition
A study by Conway et al. (1999) explored the inhibition of yeast aldehyde dehydrogenase (AlDH) in vitro by derivatives of benzenesulfohydroxamic acid, identifying compounds that could serve as dual-action inhibitors of AlDH in vivo, hinting at potential therapeutic applications (Conway et al., 1999).
Local Anesthetic and Antiaggregating Activities
The synthesis and evaluation of ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates have shown significant local anesthetic and platelet antiaggregating activities, comparable to acetylsalicylic acid, which suggests the therapeutic potential of these derivatives in medical applications (Mosti et al., 1994).
Reactivity and Biological Activity Studies
Further research into the reactivity of esters of 2-(benzoylamino)(1-R-2-oxoindoline-3-ylidene) acetic acids has revealed their nootropic, antihypoxic, and anabolic activities, indicating the broad applicability of these compounds in developing treatments for various conditions (Kolisnyk et al., 2018).
Properties
IUPAC Name |
2-[(4-ethoxybenzoyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-16-9-5-3-8(4-6-9)11(15)12-7-10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMRNXJNBIOINZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359092 | |
Record name | (4-Ethoxy-benzoylamino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51220-52-1 | |
Record name | (4-Ethoxy-benzoylamino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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